Camphorequinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a yellow solid primarily used as a photoinitiator in curing dental composites . This bicyclic monoterpenoid compound is notable for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Camphorquinone can be synthesized through the oxidation of camphor. One common method involves the use of selenium dioxide as the oxidizing agent. The process typically involves refluxing camphor with selenium dioxide in acetic anhydride, followed by purification steps to isolate camphorquinone . Another method involves the aerial oxidation of 3-bromocamphor in the presence of sodium iodide and dimethyl sulfoxide .
Industrial Production Methods: Industrial production of camphorquinone often employs similar oxidation techniques but on a larger scale. The use of environmentally friendly methods, such as the bromination of camphor using potassium bromide and potassium bromate, followed by oxidation with dimethyl sulfoxide and sodium carbonate, has been explored to reduce hazardous byproducts .
Chemical Reactions Analysis
Types of Reactions: Camphorquinone undergoes various chemical reactions, including:
Oxidation: Camphorquinone can be further oxidized to form different products.
Reduction: It can be reduced to form camphorquinone monoxime.
Substitution: The compound can undergo substitution reactions, such as the formation of azides from iodo derivatives.
Common Reagents and Conditions:
Reduction: Hydroxylamine hydrochloride in ethanol and pyridine is used for the reduction to camphorquinone monoxime.
Substitution: Iodine or bromine can be used for deep-seated skeletal rearrangements.
Major Products:
Oxidation Products: Various oxidized derivatives of camphorquinone.
Reduction Products: Camphorquinone monoxime.
Substitution Products: Tricyclic ring systems and terpene–triazole conjugates.
Scientific Research Applications
Camphorquinone has several applications in scientific research:
Chemistry: It is used as a photoinitiator in the polymerization of dental composites.
Medicine: Its role in reducing oxidative stress and inflammation has been explored in aging-related research.
Industry: Camphorquinone is used in the production of dental materials and other polymer-based products.
Mechanism of Action
Camphorquinone exerts its effects through several mechanisms:
Photoinitiation: Upon exposure to light, camphorquinone undergoes photoexcitation, leading to the formation of its triplet state, which initiates polymerization reactions.
Antisenescence: It activates AMP-activated protein kinase and sirtuin 1 pathways, promoting autophagy and reducing oxidative stress-induced senescence.
Comparison with Similar Compounds
Camphor: A related monoterpenoid with similar structural features but different reactivity and applications.
3-Bromocamphor: An intermediate in the synthesis of camphorquinone.
Uniqueness: Camphorquinone is unique due to its dual role as a photoinitiator and its biological activity in reducing oxidative stress and promoting cellular health . Its ability to undergo diverse chemical reactions and form complex products further distinguishes it from other similar compounds.
Properties
CAS No. |
10373-78-2 |
---|---|
Molecular Formula |
C6H18N2Na6O24P8 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.